molecular formula C22H21ClFN5O B11294832 2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11294832
M. Wt: 425.9 g/mol
InChI Key: NEYIEKVHMFXSLA-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as a pyrimidinyl-pyrrolidinyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Boronic Acids: React with aryl halides in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-6-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C22H21ClFN5O

Molecular Weight

425.9 g/mol

IUPAC Name

2-chloro-6-fluoro-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H21ClFN5O/c1-14-13-19(28-22(25-14)29-11-2-3-12-29)26-15-7-9-16(10-8-15)27-21(30)20-17(23)5-4-6-18(20)24/h4-10,13H,2-3,11-12H2,1H3,(H,27,30)(H,25,26,28)

InChI Key

NEYIEKVHMFXSLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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